molecular formula C28H36N4O3S B2354863 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1223813-75-9

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2354863
CAS No.: 1223813-75-9
M. Wt: 508.68
InChI Key: CBTRAXNATBNFIG-UHFFFAOYSA-N
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Description

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H36N4O3S and its molecular weight is 508.68. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S/c1-27(2,3)20-9-7-19(8-10-20)25-26(31-28(30-25)11-13-32(4)14-12-28)36-18-24(33)29-21-15-22(34-5)17-23(16-21)35-6/h7-10,15-17H,11-14,18H2,1-6H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTRAXNATBNFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique spiro structure that contributes to its biological activity. Its molecular formula is C25H30N4O2SC_{25}H_{30}N_4O_2S, and it has a molecular weight of approximately 454.60 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological membranes.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on related triazaspiro compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:
A study investigating a series of triazaspiro compounds found that certain derivatives demonstrated potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds were shown to induce apoptosis in these cells through mitochondrial pathways, suggesting a similar potential for our compound of interest .

Antimicrobial Activity

Some derivatives of compounds with similar structures have also been evaluated for antimicrobial activity. The presence of the thioether linkage in the compound may enhance its ability to disrupt microbial membranes.

Research Findings:
In vitro studies have demonstrated that compounds containing thioether groups can exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The exact mechanism is believed to involve membrane disruption and inhibition of bacterial growth .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, some studies have highlighted the potential of similar compounds to inhibit thioredoxin reductase (TrxR), which is implicated in cancer progression and oxidative stress responses.

Mechanism Insight:
Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis and reducing tumor growth. This suggests that our compound could be further explored for its ability to modulate oxidative stress pathways .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerTriazaspiro derivativesInduction of apoptosis via mitochondrial pathways
AntimicrobialThioether-containing compoundsMembrane disruption
Enzyme InhibitionThioredoxin inhibitorsIncreased oxidative stress

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